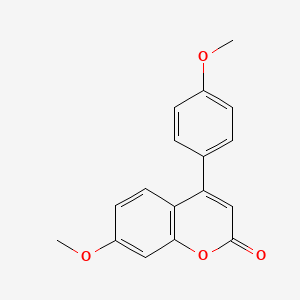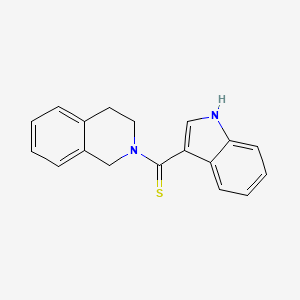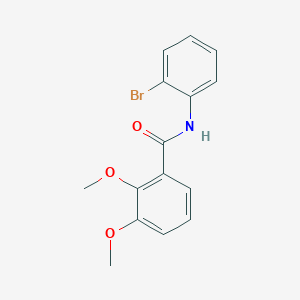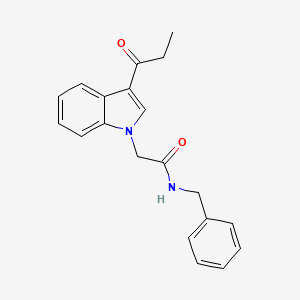![molecular formula C16H14Cl2N2O3 B5693763 N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, commonly known as DMOAE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
作用機序
DMOAE inhibits N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide by binding to the active site of the enzyme. The inhibition of this compound leads to the accumulation of acetylated histones, which promotes gene transcription. DMOAE has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, which are class I this compound.
Biochemical and physiological effects:
DMOAE has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes. DMOAE has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating the expression of angiogenic genes. Additionally, DMOAE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DMOAE has several advantages for lab experiments. It is a potent inhibitor of N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide and has been shown to be selective for certain HDAC isoforms. DMOAE is also cell-permeable, which allows it to easily enter cells and exert its effects. However, DMOAE has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, DMOAE has not been extensively studied in vivo, and its effects in animal models are not well understood.
将来の方向性
There are several future directions for the research on DMOAE. One area of research is the investigation of its effects in animal models. Studies in animal models will provide a better understanding of the long-term effects of DMOAE and its potential as a therapeutic agent. Another area of research is the development of more selective HDAC inhibitors. DMOAE is selective for certain HDAC isoforms, but there is a need for more selective inhibitors that can target specific HDAC isoforms. Additionally, the combination of DMOAE with other therapeutic agents, such as chemotherapy drugs, may provide a more effective treatment for certain diseases.
合成法
The synthesis of DMOAE involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the imidamide derivative. The final step involves the reaction of the imidamide derivative with sodium hydroxide and 2-methoxyphenol to produce DMOAE.
科学的研究の応用
DMOAE has been widely used in scientific research for its ability to inhibit N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. This compound play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of this compound by DMOAE leads to the accumulation of acetylated histones, which promotes gene transcription. DMOAE has been used in various studies to investigate the role of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-10(14)8-15(19)20-23-16(21)12-7-6-11(17)9-13(12)18/h2-7,9H,8H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLRAMDHYZZZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)


![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)


![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)